A2B Receptor Affinity: 3,4-Difluorobenzyl Substitution Achieves 35 nM Ki vs. 22 nM for Reference Antagonist CVT-6883
In a competitive radioligand binding assay using human adenosine A2B receptors expressed in HEK293 cells, the xanthine derivative incorporating the 1-(3,4-difluoro-benzyl)-1H-pyrazol-4-ol scaffold, specifically 8-(1-(3,4-difluorobenzyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (CHEMBL210212), demonstrated a binding affinity Ki of 35 nM [1]. This compound is a close structural analog of the clinical candidate CVT-6883 (GS-6201), which contains a 1H-pyrazol-4-yl group without the 3,4-difluorobenzyl N1-substitution and exhibits a Ki of 22 nM for the human A2B receptor . The 3,4-difluorobenzyl modification results in a 1.6-fold difference in Ki while maintaining the capacity for high-affinity A2B binding [1].
| Evidence Dimension | Binding Affinity (Ki) for Human Adenosine A2B Receptor |
|---|---|
| Target Compound Data | 35 nM (for the xanthine conjugate incorporating the target compound as the N1-substituent) |
| Comparator Or Baseline | CVT-6883 (GS-6201): Ki = 22 nM |
| Quantified Difference | 1.6-fold lower affinity (35 nM vs. 22 nM) |
| Conditions | Radioligand displacement assay using [³H]ZM241385 on human A2B receptors expressed in HEK293 cells |
Why This Matters
This quantitative SAR data demonstrates that the 3,4-difluorobenzyl substitution pattern enables high-affinity A2B receptor binding, establishing this intermediate as a critical tool for exploring substituent effects on receptor engagement within this chemotype.
- [1] BindingDB. Entry BDBM50188574: 8-(1-(3,4-difluorobenzyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (CHEMBL210212). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50188574 View Source
